molecular formula C11H10O5 B13879908 5,7-Dihydroxy-2-methoxymethyl-1-benzopyran-4-one

5,7-Dihydroxy-2-methoxymethyl-1-benzopyran-4-one

Cat. No.: B13879908
M. Wt: 222.19 g/mol
InChI Key: HCVCUCXOVWGVDH-UHFFFAOYSA-N
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Description

5,7-Dihydroxy-2-(methoxymethyl)chromen-4-one is a compound belonging to the class of chromones, which are known for their diverse biological activities. Chromones are naturally occurring compounds found in various plants and have been studied for their potential therapeutic applications.

Properties

Molecular Formula

C11H10O5

Molecular Weight

222.19 g/mol

IUPAC Name

5,7-dihydroxy-2-(methoxymethyl)chromen-4-one

InChI

InChI=1S/C11H10O5/c1-15-5-7-4-9(14)11-8(13)2-6(12)3-10(11)16-7/h2-4,12-13H,5H2,1H3

InChI Key

HCVCUCXOVWGVDH-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC(=O)C2=C(C=C(C=C2O1)O)O

Origin of Product

United States

Preparation Methods

The synthesis of 5,7-dihydroxy-2-(methoxymethyl)chromen-4-one can be achieved through several synthetic routes. One common method involves the selective cleavage of the methylene bridge in naturally occurring methoxylated coumarins, such as sabandin, using acetoxylation with lead tetraacetate . This method provides a high selectivity and efficiency in producing the desired compound. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5,7-Dihydroxy-2-(methoxymethyl)chromen-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include lead tetraacetate for oxidation and other standard organic reagents for reduction and substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with lead tetraacetate can lead to the formation of acetoxy derivatives, which can further undergo hydrolysis to yield the final dihydroxy product .

Scientific Research Applications

5,7-Dihydroxy-2-(methoxymethyl)chromen-4-one has been extensively studied for its potential applications in various fields of scientific research. In chemistry, it serves as a valuable intermediate for the synthesis of more complex biologically active compounds. . Additionally, its antioxidant and anti-inflammatory properties make it a candidate for further research in the field of pharmacology.

Mechanism of Action

The mechanism of action of 5,7-dihydroxy-2-(methoxymethyl)chromen-4-one involves its interaction with specific molecular targets and pathways. While the exact molecular targets are still under investigation, it is believed that the compound exerts its effects through modulation of oxidative stress pathways and inhibition of inflammatory mediators. These actions contribute to its potential therapeutic benefits in various disease models .

Comparison with Similar Compounds

5,7-Dihydroxy-2-(methoxymethyl)chromen-4-one can be compared with other similar compounds, such as 6,7-dihydroxy-5,8-dimethoxy-2H-chromen-2-one and 5,7-dihydroxy-2,6-dimethyl-4H-chromen-4-one . These compounds share structural similarities but differ in their substitution patterns and biological activities. The unique methoxymethyl group in 5,7-dihydroxy-2-(methoxymethyl)chromen-4-one distinguishes it from other chromones and contributes to its specific biological properties.

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